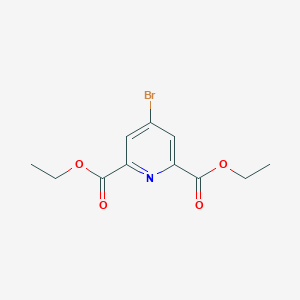

Diethyl 4-bromopyridine-2,6-dicarboxylate

Description

BenchChem offers high-quality Diethyl 4-bromopyridine-2,6-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 4-bromopyridine-2,6-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 4-bromopyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEHJCKDEUHHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80549644 | |

| Record name | Diethyl 4-bromopyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112776-83-7 | |

| Record name | Diethyl 4-bromopyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80549644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Diethyl 4-bromopyridine-2,6-dicarboxylate from Chelidamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of diethyl 4-bromopyridine-2,6-dicarboxylate, a valuable building block in medicinal and coordination chemistry.[1] The strategic introduction of a bromine atom at the 4-position of the pyridine-2,6-dicarboxylate scaffold significantly influences the molecule's electronic properties and lipophilicity, making it a key intermediate for the development of novel therapeutic agents and functional materials.[1] This document details the synthetic pathway starting from the readily available chelidamic acid, offering in-depth procedural instructions, mechanistic insights, and expert commentary on the critical aspects of the synthesis.

Introduction to the Synthetic Strategy

The transformation of chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) to diethyl 4-bromopyridine-2,6-dicarboxylate is most effectively achieved through a two-step synthetic sequence. The foundational logic of this approach is to first replace the hydroxyl group at the 4-position with a bromine atom, followed by the esterification of the two carboxylic acid functionalities. This sequence is generally preferred as the conditions required for the bromination of the electron-rich pyridine ring are often harsh and could potentially lead to side reactions if the ester groups are already present.

Reaction Pathway Overview

The synthesis proceeds via two key transformations:

-

Bromination of Chelidamic Acid: The conversion of the 4-hydroxyl group of chelidamic acid to a bromine atom. This is typically accomplished using a potent brominating agent such as phosphorus pentabromide (PBr₅), which can be generated in situ from phosphorus tribromide (PBr₃) and bromine (Br₂).

-

Fischer Esterification: The subsequent conversion of the resulting 4-bromopyridine-2,6-dicarboxylic acid to its corresponding diethyl ester. This is an acid-catalyzed esterification reaction using ethanol.

Part 1: Bromination of Chelidamic Acid

The initial and most critical step is the substitution of the hydroxyl group at the 4-position of the pyridine ring with a bromine atom. Due to the tautomeric nature of 4-hydroxypyridine, which exists in equilibrium with its pyridone form, direct electrophilic aromatic substitution is not the primary pathway. Instead, the reaction proceeds through the conversion of the hydroxyl group into a better leaving group, facilitating nucleophilic substitution by a bromide ion. Phosphorus pentabromide is an excellent reagent for this transformation.

Reaction Mechanism: Bromination

The bromination of the 4-hydroxyl group of chelidamic acid with phosphorus pentabromide is thought to proceed through the formation of a phosphate ester intermediate, which is an excellent leaving group. The bromide ion, concurrently generated, then acts as a nucleophile to displace this group.

Caption: Proposed mechanism for the bromination of chelidamic acid.

Experimental Protocol: Synthesis of 4-Bromopyridine-2,6-dicarboxylic Acid

This protocol is adapted from established procedures for the synthesis of similar pyridine derivatives.[2]

Materials:

-

Chelidamic acid

-

Phosphorus tribromide (PBr₃)

-

Bromine (Br₂)

-

Petroleum benzene

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In-situ Generation of PBr₅: In a well-ventilated fume hood, to a vigorously stirred solution of bromine (3.0 eq) in petroleum benzene, slowly add phosphorus tribromide (3.0 eq). The reaction is exothermic and should be controlled. Stir the mixture at room temperature for one hour. Phosphorus pentabromide will form as a yellow solid.

-

Solvent Removal: Carefully evaporate the excess petroleum benzene under reduced pressure to obtain the solid PBr₅.

-

Bromination Reaction: To the freshly prepared PBr₅, add chelidamic acid (1.0 eq). The resulting solid mixture should be heated to 90°C with continuous stirring for approximately 4 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is quenched by the slow addition of water. The resulting precipitate of 4-bromopyridine-2,6-dicarboxylic acid is collected by vacuum filtration, washed with cold water, and dried.

Expert Insights:

-

The in-situ generation of PBr₅ is often preferred for safety and reactivity. PBr₅ is highly moisture-sensitive.

-

The reaction should be carried out under anhydrous conditions until the quenching step to prevent the premature decomposition of PBr₅.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture, quenching them, and spotting them on a TLC plate.

Part 2: Diethyl Esterification

With the successful synthesis of 4-bromopyridine-2,6-dicarboxylic acid, the next step is the conversion of the two carboxylic acid groups into their corresponding ethyl esters. The Fischer esterification is a reliable and commonly employed method for this transformation. This reaction involves heating the carboxylic acid in an excess of the alcohol (ethanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid.

Reaction Mechanism: Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves several key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Ethanol: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Caption: General mechanism of Fischer esterification.

Experimental Protocol: Synthesis of Diethyl 4-bromopyridine-2,6-dicarboxylate

This protocol describes a standard Fischer esterification procedure.

Materials:

-

4-Bromopyridine-2,6-dicarboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Suspend the 4-bromopyridine-2,6-dicarboxylic acid in anhydrous ethanol in a round-bottom flask.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.[1]

-

Reflux: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress should be monitored by TLC.[1]

-

Solvent Removal: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.[1]

-

Work-up: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[1]

-

Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 4-bromopyridine-2,6-dicarboxylate.[1] The crude product can be further purified by recrystallization or column chromatography.[1]

Expert Insights:

-

The use of excess ethanol not only acts as the reagent but also as the solvent, driving the equilibrium towards the product side.

-

Thionyl chloride is an alternative to sulfuric acid and has the advantage of producing gaseous byproducts (SO₂ and HCl) which can be easily removed. However, it is highly corrosive and requires careful handling.

-

The neutralization step with sodium bicarbonate is crucial to remove the acid catalyst and any unreacted carboxylic acid.

Alternative Two-Step Synthesis: Esterification Followed by Bromination

An alternative synthetic route involves the initial esterification of chelidamic acid to form diethyl 4-hydroxypyridine-2,6-dicarboxylate, followed by the bromination of this intermediate. A reported procedure for this pathway utilizes phosphorus pentabromide for the bromination step at 95°C for 3.5 hours, followed by a work-up in ethanol and chloroform at 0°C, affording the final product in a high yield of 92%.[3] This approach may be advantageous in certain contexts, potentially offering a higher overall yield.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |

| Chelidamic Acid | C₇H₅NO₅ | 183.12 | - | Brown powder |

| 4-Bromopyridine-2,6-dicarboxylic acid | C₇H₄BrNO₄ | 246.02 | - | Off-white solid |

| Diethyl 4-bromopyridine-2,6-dicarboxylate | C₁₁H₁₂BrNO₄ | 302.12 | >90% (via alternative route) | White to off-white powder |

Safety Considerations

-

Phosphorus tribromide and Bromine: Both are highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Phosphorus pentabromide: Highly corrosive and reacts violently with water.[4] It should be handled in a dry environment.[4]

-

Thionyl chloride: Corrosive and toxic. Reacts with water to release toxic gases.[5] All operations should be conducted in a fume hood.[5]

-

Concentrated Sulfuric Acid: A strong acid and dehydrating agent. Causes severe burns. Handle with appropriate PPE.

Conclusion

The synthesis of diethyl 4-bromopyridine-2,6-dicarboxylate from chelidamic acid is a robust and efficient process that provides access to a versatile chemical intermediate. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols, researchers can reliably produce this valuable compound for applications in drug discovery and materials science. The choice between the two primary synthetic routes—bromination followed by esterification or vice versa—may depend on the specific laboratory conditions and desired scale of the reaction.

References

- Georgiades, S. N., & Rizeq, N. (2015). [Title of Article]. Synlett, 26(4), [Art. No.].

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

Sources

Technical Characterization Guide: Diethyl 4-bromopyridine-2,6-dicarboxylate

Executive Summary

Diethyl 4-bromopyridine-2,6-dicarboxylate (CAS: 112776-83-7) is a critical heterocyclic scaffold used primarily as a divergent intermediate in the synthesis of functionalized pyridine ligands. Its

This guide provides a definitive spectroscopic atlas for the compound, synthesizing data from high-purity reference standards. It moves beyond simple data listing to explain the causality of spectral features, ensuring researchers can confidently validate their synthetic products.

Synthesis & Structural Context[1][2]

The synthesis of this compound typically proceeds via the bromination of chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), followed by esterification. Understanding this pathway is crucial for interpreting the spectroscopic data, as common impurities (unreacted hydroxyl species or mono-esters) have distinct spectral signatures.

Synthesis Workflow Visualization

The following diagram illustrates the standard synthetic route and the critical control points for spectroscopic validation.

Figure 1: Synthetic pathway from Chelidamic acid.[1] The transformation involves the conversion of the 4-OH and 2,6-COOH groups to 4-Br and 2,6-COOEt functionalities, respectively.

Spectroscopic Characterization

Nuclear Magnetic Resonance ( H & C NMR)

The high symmetry of the molecule (

H NMR Data (400 MHz, CDCl

)

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 8.41 | Singlet (s) | 2H | - | Py-H3 , H5 | The aromatic protons are deshielded by the adjacent electron-withdrawing ester groups and the pyridine nitrogen. |

| 4.48 | Quartet (q) | 4H | 7.15 | -O-CH | Typical chemical shift for methylene protons in an ethyl ester. |

| 1.44 | Triplet (t) | 6H | 7.11 | -O-CH | Methyl protons coupled to the methylene group. |

C NMR Data (100 MHz, CDCl

)

| Shift ( | Carbon Type | Assignment | Mechanistic Explanation |

| 163.67 | Quaternary (C=O) | Ester Carbonyl | Highly deshielded due to the electronegative oxygen and conjugation with the pyridine ring. |

| 149.63 | Quaternary (C) | C2, C6 | Alpha to nitrogen; deshielded by the inductive effect of N and the ester group. |

| 135.04 | Quaternary (C-Br) | C4 | The carbon bearing bromine. Note: While Br is electronegative, the heavy atom effect and mesomeric resonance often place C-Br shifts upfield relative to deshielded C-H carbons in electron-deficient rings, but here it resonates at ~135 ppm. |

| 131.18 | Methine (CH) | C3, C5 | Beta to nitrogen. |

| 62.84 | Methylene (CH | Ester -OCH | Typical aliphatic ester linkage. |

| 14.31 | Methyl (CH | Ester -CH | Terminal methyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides the most rapid confirmation of the halogenation state due to the distinct isotopic signature of bromine.

-

Technique: ESI-TOF or EI.

-

Molecular Ion (

):-

m/z 302.00 (

Br isotope) -

m/z 304.00 (

Br isotope)

-

-

Pattern Analysis: The presence of a "doublet" molecular ion peak with nearly 1:1 intensity ratio is diagnostic for a mono-brominated species.

-

Fragmentation: Loss of ethyl groups (M-29 or M-45) is a common fragmentation pathway observed in high-energy collisions.

Infrared Spectroscopy (IR)

While NMR confirms the skeleton, IR is vital for verifying the functional group transformation (Acid

-

(cm

-

1720–1750: Strong C=O stretching (Ester). Absence of broad OH stretch (2500-3300 cm

) confirms full esterification. -

1560–1590: Pyridine ring skeletal vibrations.

-

1240–1260: C-O-C stretching (Ester).

-

1000–1100: C-Br stretching (often weaker and harder to assign definitively without comparison).

-

Experimental Protocol: Self-Validating Synthesis

This protocol is adapted from high-yield literature methods (e.g., Dalton Trans., 2015) and includes checkpoints to ensure scientific integrity.

Materials

-

Chelidamic acid (dried)

-

Phosphorus pentabromide (PBr

) or PBr -

Absolute Ethanol

-

Chloroform[2]

Step-by-Step Methodology

-

Bromination (The Critical Step):

-

Mix chelidamic acid (1 eq) with PBr

(3-4 eq) in a sealed vessel or under reflux (approx. 90°C) for 4 hours. -

Checkpoint: The reaction mixture should turn from a solid suspension to a liquid melt/solution. Evolution of HBr gas will occur (scrubber required).

-

-

Quenching & Esterification:

-

Cool the reaction mixture to 0°C.

-

Add absolute ethanol dropwise. Caution: Extremely exothermic reaction due to quenching of excess phosphorus halides.

-

Mechanism: This step converts the intermediate acid bromide (formed in step 1) directly into the ethyl ester.

-

-

Workup:

-

Remove solvents under reduced pressure.

-

Dissolve residue in chloroform and wash with saturated NaHCO

(to remove phosphoric acid byproducts). -

Dry organic layer over MgSO

.

-

-

Purification:

Quality Control & Logic Diagram

Use the following logic flow to troubleshoot or validate your product.

Figure 2: Quality Control Logic Tree. Quick decision-making steps based on physical and spectral properties.

References

-

Synthesis and Characterization

-

M. J.[7] Genet, et al. "Highly emissive, solution-processable and dynamic Eu(III) complexes". Chem. Commun., 2015, 51 , Supporting Information.

-

Source Verification:

-

-

Spectral Data Validation

- PubChem Compound Summary for CID 13794409, Diethyl 4-bromopyridine-2,6-dicarboxyl

-

Source Verification:

- General NMR Shifts for Pyridines: E. Pretsch, P. Bühlmann, M. Badertscher. Structure Determination of Organic Compounds. Springer, 2009.

Sources

- 1. Diethyl 4-bromopyridine-2,6-dicarboxylate | 112776-83-7 [chemicalbook.com]

- 2. Diethyl 4-bromopyridine-2,6-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. diethyl 4-bromopyridine-2,6-dicarboxylate, CasNo.112776-83-7 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 4. echemi.com [echemi.com]

- 5. 112776-83-7 CAS MSDS (Diethyl 4-bromopyridine-2,6-dicarboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 2'-Methylacetoacetanilide(93-68-5) 1H NMR spectrum [chemicalbook.com]

1H NMR spectrum of Diethyl 4-bromopyridine-2,6-dicarboxylate

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl 4-bromopyridine-2,6-dicarboxylate

Introduction

Diethyl 4-bromopyridine-2,6-dicarboxylate is a key heterocyclic building block in supramolecular and coordination chemistry.[1] Its rigid, well-defined geometry and the presence of coordinating nitrogen and oxygen atoms make it an excellent ligand precursor for the synthesis of metal-organic frameworks (MOFs) and other complex architectures. The bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions, expanding its utility in materials science and drug development.[2]

Given its pivotal role as a synthetic intermediate, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of Diethyl 4-bromopyridine-2,6-dicarboxylate, moving from theoretical principles to experimental protocol and detailed spectral interpretation.

Theoretical Principles: Predicting the Spectrum

The ¹H NMR spectrum of an organic molecule provides information on the number of distinct proton environments, their relative abundance, and their neighboring protons.[3] For Diethyl 4-bromopyridine-2,6-dicarboxylate, the expected spectrum is dictated by the molecule's unique electronic structure and symmetry.

-

Symmetry: The molecule possesses a C₂ axis of symmetry passing through the nitrogen atom and the C4-Br bond. This symmetry renders the two ethyl ester groups chemically equivalent. Likewise, the two protons on the pyridine ring (at positions 3 and 5) are also equivalent. Consequently, we anticipate a simple spectrum with only three distinct signals.

-

Electronic Effects and Chemical Shift:

-

Pyridine Ring Protons (H-3, H-5): Protons attached to aromatic rings typically resonate in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current.[4] In a pyridine ring, the electronegative nitrogen atom further withdraws electron density, causing additional deshielding of the ring protons compared to benzene.[5] The two powerful electron-withdrawing ethyl carboxylate groups at the 2 and 6 positions amplify this effect, shifting the H-3 and H-5 protons significantly downfield.

-

Ethyl Group Protons: The molecule contains two equivalent ethyl groups (-CH₂CH₃). The methylene (-CH₂) protons are directly attached to an electronegative oxygen atom, which deshields them, causing them to appear further downfield than the methyl (-CH₃) protons.

-

-

Spin-Spin Coupling:

-

The two equivalent pyridine protons (H-3 and H-5) have no adjacent proton neighbors, so their signal is expected to be a singlet.

-

Within the ethyl groups, the methylene (-CH₂) protons have three neighbors on the methyl group. Following the n+1 rule, their signal will be split into a quartet (3+1=4).

-

The methyl (-CH₃) protons have two neighbors on the methylene group, and their signal will be split into a triplet (2+1=3).

-

Based on these principles, the predicted ¹H NMR spectrum consists of a singlet for the aromatic protons, a quartet for the methylene protons, and a triplet for the methyl protons, with an integration ratio of 2:4:6 (or simplified to 1:2:3).

Molecular Structure and Proton Environments

The diagram below illustrates the structure of Diethyl 4-bromopyridine-2,6-dicarboxylate, with the distinct proton environments labeled for clarity in the subsequent spectral analysis.

Caption: Molecular structure with distinct proton environments labeled.

Experimental Protocol

Acquiring a high-resolution ¹H NMR spectrum requires meticulous sample preparation and correct spectrometer parameterization.

Part 1: Sample Preparation

The goal of this stage is to prepare a clear, homogeneous solution free of particulate matter at an appropriate concentration.

Methodology:

-

Analyte Weighing: Accurately weigh approximately 10-20 mg of Diethyl 4-bromopyridine-2,6-dicarboxylate. This mass provides sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans on a modern NMR spectrometer (e.g., 400 MHz).

-

Solvent Selection: Transfer the weighed solid into a clean, dry vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃).[6] CDCl₃ is an ideal solvent due to its excellent solubilizing power for many organic compounds and a single, well-defined residual solvent peak (δ ~7.26 ppm) that does not typically interfere with analyte signals.[7]

-

Dissolution: Gently vortex or swirl the vial to ensure complete dissolution of the solid.

-

Filtration and Transfer: To remove any suspended particulate matter that could degrade spectral resolution (by disrupting magnetic field homogeneity), filter the solution. A simple and effective method is to pass the solution through a small plug of cotton wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

-

Standard: For precise chemical shift referencing, Tetramethylsilane (TMS) is the universally accepted standard, defined as 0.00 ppm.[8] While modern spectrometers can reference spectra to the residual solvent peak, adding a small drop of TMS can be done for absolute accuracy.

Part 2: Data Acquisition

This protocol outlines the setup on a typical 400 MHz NMR spectrometer.

Methodology:

-

Instrument Insertion & Locking: Carefully insert the NMR tube into the spectrometer. The instrument's software will lock onto the deuterium signal of the CDCl₃ solvent, which serves as a reference to stabilize the magnetic field against drift.

-

Shimming: Initiate an automated shimming routine. This process optimizes the homogeneity of the magnetic field (B₀) across the sample volume, which is critical for obtaining sharp, symmetrical peaks and high resolution.

-

Parameter Setup:

-

Pulse Program: Select a standard one-pulse (1D) experiment.

-

Acquisition Time (at): Set to 3-4 seconds. This allows for adequate decay of the Free Induction Decay (FID) signal, ensuring good digital resolution.

-

Relaxation Delay (d1): Set to 2-5 seconds. This delay allows the protons to return to their equilibrium state before the next pulse. A sufficient delay is crucial for accurate signal integration, especially for quantitative analysis.[9]

-

Number of Scans (ns): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.

-

-

Acquisition: Start the acquisition. The spectrometer will apply radiofrequency pulses and record the resulting FID.

-

Data Processing: Once the acquisition is complete, the FID is automatically Fourier transformed into the frequency-domain spectrum. The spectrum should be phase-corrected and baseline-corrected. The chemical shift axis should be referenced to the TMS signal at 0.00 ppm or the residual CDCl₃ peak at 7.26 ppm.

Spectral Analysis and Interpretation

The acquired ¹H NMR spectrum provides a clear fingerprint of the molecule, confirming the structure predicted from theoretical principles.

Summary of ¹H NMR Data

The experimental data for Diethyl 4-bromopyridine-2,6-dicarboxylate, recorded on a 400 MHz spectrometer in CDCl₃, is summarized below.[6]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-3/5 | 8.41 | Singlet (s) | 2H | N/A | Pyridine Ring Protons |

| H-a | 4.48 | Quartet (q) | 4H | 7.15 | -O-CH₂ -CH₃ |

| H-b | 1.44 | Triplet (t) | 6H | 7.11 | -O-CH₂-CH₃ |

Detailed Signal Assignment

-

δ 8.41 ppm (Singlet, 2H):

-

Chemical Shift: This signal appears in the far downfield aromatic region, consistent with protons on a highly electron-deficient pyridine ring.[4] The strong deshielding is a cumulative effect of the ring nitrogen and the two flanking carboxylate groups.

-

Integration: The signal integrates to two protons, corresponding to the two equivalent protons at the C-3 and C-5 positions.

-

Multiplicity: It is a sharp singlet, confirming that these protons have no adjacent proton neighbors to couple with. This is in perfect agreement with the molecular structure.

-

-

δ 4.48 ppm (Quartet, 4H):

-

Chemical Shift: This signal is located in a region typical for protons on a carbon adjacent to an oxygen atom (e.g., in an ester). The electronegative oxygen deshields these protons, shifting them downfield.

-

Integration: The integration value of four protons corresponds to the two equivalent methylene (-CH₂) groups of the two ethyl esters.

-

Multiplicity: The signal is a quartet with a coupling constant (J) of 7.15 Hz.[6] This splitting pattern arises from coupling to the three adjacent protons of the methyl group (n=3, so n+1=4 peaks).

-

-

δ 1.44 ppm (Triplet, 6H):

-

Chemical Shift: This upfield signal is characteristic of aliphatic protons in a methyl group that are relatively shielded.

-

Integration: It integrates to six protons, accounting for the two equivalent methyl (-CH₃) groups.

-

Multiplicity: The signal is a triplet with a coupling constant (J) of 7.11 Hz.[6] This arises from coupling to the two adjacent protons of the methylene group (n=2, so n+1=3 peaks). The near-identical J-values of the quartet and triplet confirm that these two groups are coupled to each other.

-

Conclusion

The ¹H NMR spectrum of Diethyl 4-bromopyridine-2,6-dicarboxylate is a textbook example of how fundamental NMR principles can be applied to confirm a chemical structure. The observed number of signals (three), their distinct chemical shifts, their integration ratios (2:4:6), and their characteristic splitting patterns (singlet, quartet, triplet) align perfectly with the molecule's C₂ symmetry and the electronic environments of its protons. This detailed analysis provides an unambiguous and self-validating confirmation of the compound's identity, a critical step for its application in further scientific research.

References

- The Royal Society of Chemistry. (2015). Supporting Information.

- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- OpenOChem Learn. Interpreting.

- Maricopa Open Digital Press. 35. ¹H NMR Spectra and Interpretation (Part I).

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.

- PubChem. Diethyl 4-bromopyridine-2,6-dicarboxylate.

- Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.

- Kwan, E. E. (2011). Lecture 13: Experimental Methods.

- MSU Chemistry. Basic Practical NMR Concepts.

- MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.

- Western University. NMR Sample Preparation.

- Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.

- BenchChem. An In-depth Technical Guide on the Synthesis and Potential Characteristics of 4-Bromopyridine-2,6-dicarbohydrazide.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Technical Guide: 13C NMR Analysis of Diethyl 4-bromopyridine-2,6-dicarboxylate

This guide is structured as a high-level technical whitepaper designed for analytical chemists and pharmaceutical researchers. It synthesizes experimental data with theoretical principles to provide a definitive reference for the analysis of Diethyl 4-bromopyridine-2,6-dicarboxylate.

Introduction & Compound Significance

Diethyl 4-bromopyridine-2,6-dicarboxylate (CAS: 112776-83-7) is a critical heterocyclic scaffold in medicinal chemistry. It serves as a versatile intermediate for synthesizing 2,6-disubstituted pyridine ligands (e.g., PyBOX ligands) and functionalized viologens used in supramolecular chemistry.

The presence of the bromine atom at the 4-position, flanked by electron-withdrawing ester groups at the 2 and 6 positions, creates a unique electronic environment. Accurate 13C NMR analysis is essential not only for confirmation of identity but also for assessing the purity of this electrophilic scaffold prior to subsequent cross-coupling or nucleophilic substitution reactions.

Core Structural Features[1][2][3][4]

-

Symmetry: The molecule possesses

symmetry, simplifying the NMR spectrum (equivalent 2,6-positions and 3,5-positions). -

Electronic Push-Pull: The electron-deficient pyridine ring is further deactivated by two ester groups and a bromine atom, significantly affecting chemical shifts compared to the parent pyridine.

Experimental Protocol

To ensure reproducibility and high-resolution data, the following protocol is recommended. This workflow minimizes artifacts related to concentration effects and relaxation times.

Sample Preparation

-

Solvent: Deuterated Chloroform (

) is the standard solvent due to excellent solubility and a consistent reference triplet at 77.16 ppm. -

Concentration: Dissolve 30–50 mg of the compound in 0.6 mL of solvent. High concentration is preferred for 13C detection of quaternary carbons.

-

Filtration: Filter through a glass wool plug or PTFE syringe filter to remove inorganic salts (e.g., residual

byproducts) that can cause line broadening.

Instrument Parameters (400 MHz equivalent)

-

Pulse Sequence: Standard broadband proton-decoupled 13C (e.g., zgpg30 or waltz16).

-

Spectral Width: 240 ppm (–10 to 230 ppm) to capture carbonyls and potential impurities.

-

Relaxation Delay (d1): Set to 2.0 – 3.0 seconds .

-

Rationale: The molecule contains four distinct quaternary carbons (C2/6, C4, C=O). These have long spin-lattice relaxation times (

). Insufficient delay will suppress their signal intensity relative to the protonated C3/5 carbons.

-

-

Scans (NS): Minimum 512 scans; 1024 recommended for high signal-to-noise ratio (S/N) on quaternary peaks.

Workflow Diagram

The following diagram outlines the logical flow from synthesis to analytical validation.

Figure 1: Analytical workflow from synthesis to data processing.

Data Analysis & Signal Assignment[2][3][5][6][7]

The 13C NMR spectrum of Diethyl 4-bromopyridine-2,6-dicarboxylate in

Quantitative Data Summary

| Chemical Shift ( | Carbon Type | Assignment | Multiplicity (DEPT) | Intensity (Relative) |

| 14.31 | Alkyl | Ester Methyl | Quartet | High |

| 62.84 | Alkyl | Ester Methylene | Triplet | High |

| 131.18 | Aromatic | C3, C5 | Doublet | High (NOE) |

| 135.04 | Aromatic | C4 (C-Br) | Singlet | Low |

| 149.63 | Aromatic | C2, C6 (C-N) | Singlet | Low |

| 163.67 | Carbonyl | Ester Carbonyl | Singlet | Low |

Note: Chemical shifts are referenced to

Detailed Assignment Logic

The Aliphatic Region (10–70 ppm)

-

14.31 ppm (

): Typical resonance for a terminal methyl group in an ethyl ester. -

62.84 ppm (

): The methylene carbon is significantly deshielded by the adjacent oxygen atom. A shift of ~60–63 ppm is diagnostic for ethyl esters.

The Aromatic Region (120–160 ppm)

This region contains the pyridine ring carbons. The assignments are derived as follows:

-

149.63 ppm (C2, C6): These carbons are directly adjacent to the electronegative Nitrogen atom (alpha-position) and the electron-withdrawing ester groups. This "double deshielding" pushes them to the furthest downfield position in the aromatic range.

-

131.18 ppm (C3, C5): These are the only protonated carbons on the ring. In a proton-decoupled experiment, these signals receive a Nuclear Overhauser Effect (NOE) enhancement, making them significantly taller than the quaternary signals at 135 and 149 ppm.

-

135.04 ppm (C4): This is the ipso-carbon attached to Bromine.

-

Mechanism:[1][2][3] While electron-withdrawing by induction, Bromine exerts a "Heavy Atom Effect" (spin-orbit coupling) that often shields the attached carbon relative to a chloro- or proton-substituent.

-

Validation: In unsubstituted pyridine, C4 is ~135.9 ppm. In 4-bromopyridine, C4 is ~133 ppm. The presence of esters at C2/6 slightly deshields the entire ring system, placing this signal at 135.04 ppm.

-

The Carbonyl Region (>160 ppm)[4]

-

163.67 ppm (

): Characteristic of conjugated ester carbonyls. The conjugation with the electron-deficient pyridine ring slightly shields this carbon compared to non-conjugated alkyl esters (typically ~170 ppm).

Structural Logic Diagram

Figure 2: Structural connectivity and substituent effects influencing chemical shifts.

Troubleshooting & Quality Control

Common Impurities

-

Chelidamic Acid Diethyl Ester (Precursor): Look for a C4-OH signal. The C4 carbon will shift significantly upfield (to ~160-180 ppm range if tautomerized to pyridone form) or show distinct changes in the C3/5 region.

-

Residual Solvents: Ethanol (from workup) will show peaks at 58 ppm and 18 ppm. Chloroform (solvent) appears at 77 ppm.

Signal Validation

If the distinction between C4 (135 ppm) and C3/5 (131 ppm) is ambiguous:

-

Run a DEPT-135 experiment:

-

131.18 ppm: Will appear positive (CH).

-

135.04 ppm: Will disappear (Quaternary).

-

149.63 ppm: Will disappear (Quaternary).

-

-

This confirms the assignment of 131.18 to the protonated C3/5 carbons.

References

-

RSC Advances. "Synthesis of diethyl 4-bromopyridine-2,6-dicarboxylate." Royal Society of Chemistry, Supplementary Information.[2] Available at: [Link]

-

National Institutes of Health (NIH) - PubChem. "Diethyl 4-bromopyridine-2,6-dicarboxylate | C11H12BrNO4." PubChem Compound Summary. Available at: [Link]

-

Oregon State University. "13C NMR Chemical Shift Table & Principles." Available at: [Link]

Sources

Technical Monograph: Mass Spectrometry of Diethyl 4-bromopyridine-2,6-dicarboxylate

[1]

Executive Summary & Structural Context[1][2][3][4][5][6]

Diethyl 4-bromopyridine-2,6-dicarboxylate (CAS: 112776-83-7) is a critical heterocyclic scaffold used extensively in the synthesis of functionalized ligands, particularly terpyridines and chelidamic acid derivatives for metallo-organic chemistry and drug discovery.[1]

Accurate mass spectrometric (MS) characterization of this intermediate is vital for two reasons:

-

Isotopic Fidelity: The presence of a bromine atom provides a distinct isotopic signature that serves as an immediate quality checkpoint.[1]

-

Purity Validation: As a diester, it is prone to hydrolysis or transesterification; MS analysis distinguishes the intact diester from mono-acid impurities which are often invisible in standard UV (254 nm) traces if separation is poor.[1]

This guide details the ionization behavior, isotopic distribution, and fragmentation pathways of this molecule, providing a robust Standard Operating Procedure (SOP) for its analysis.[1]

Physicochemical Framework

Before initiating analysis, the theoretical mass envelope must be established.[1] The molecule contains one bromine atom, which exists as two stable isotopes:

Table 1: Theoretical Mass Properties

| Property | Value | Notes |

| Formula | ||

| Monoisotopic Mass ( | 301.9950 Da | Base peak for lower mass isotopologue.[1] |

| Monoisotopic Mass ( | 303.9929 Da | Base peak for higher mass isotopologue.[1] |

| ESI Polarity | Positive ( | Protonation at Pyridine N is favored.[1] |

| Target Ion | 302.00 / 304.00 | The "Doublet" Signature.[1] |

Analytical Workflow

The following workflow integrates sample preparation with high-resolution MS (HRMS) to ensure data integrity.

Figure 1: Standardized workflow for MS characterization of pyridine dicarboxylates.

Fragmentation Dynamics & Structural Elucidation[1][2]

Understanding how this molecule breaks apart under Collision-Induced Dissociation (CID) is essential for structural confirmation.[1]

Ionization Mechanism (ESI+)

In Electrospray Ionization (ESI), the pyridine nitrogen is the most basic site (

Fragmentation Pathway

Upon applying collision energy (10–30 eV), the molecule undergoes predictable neutral losses.[1] The ester groups are the most labile.[1]

-

Loss of Ethoxy/Ethanol: The ester cleavage is the primary pathway.[1] We typically observe the loss of ethanol (

, 46 Da) or the ethoxy radical depending on the energy regime, though even-electron rearrangements (loss of neutral molecules) are favored in ESI.[1] -

Decarboxylation: Subsequent loss of

or -

C-Br Cleavage: The

bond is relatively stable on the aromatic ring compared to the esters, but at high energies, the loss of the bromine radical (79/81 Da) or HBr (80/82 Da) can occur.[1]

Figure 2: Predicted ESI+ fragmentation pathway.[1] The retention of the Br doublet in Frag1 and Frag2 is diagnostic.

Experimental Protocol (SOP)

Sample Preparation

-

Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN).[1] Avoid protic solvents if analyzing for trace hydrolysis.[1]

-

Concentration: Prepare a stock solution at 1 mg/mL, then dilute to 10 µg/mL (10 ppm) for ESI-MS.

-

Additives: Add 0.1% Formic Acid to facilitate protonation of the pyridine ring.

Instrumentation Parameters (ESI-QTOF)

-

Source: Electrospray Ionization (Positive Mode).[1]

-

Capillary Voltage: 3.5 kV.[1]

-

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the esters).

-

Desolvation Temp: 350°C.

-

Mass Range: m/z 50 – 600.[1]

Data Interpretation Checklist

-

Locate Parent: Look for m/z 302 and 304.[1]

-

Verify Ratio: Ensure the peak height ratio is approximately 1:1 (50.7% vs 49.3%). If the 302 peak is significantly higher, check for de-brominated impurities (Diethyl pyridine-2,6-dicarboxylate, m/z ~224).[1]

-

Check Adducts: Sodium adducts

are common in esters.[1] Look for m/z 324/326.[1]

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| No Signal | Ion suppression or low basicity.[1] | Increase Formic Acid to 0.5% or switch to APCI mode.[1] |

| Single Peak (No Doublet) | Loss of Bromine (Debromination).[1] | Sample has degraded or starting material (dipicolinic acid ester) was not brominated.[1] |

| Peak at m/z 274 | Hydrolysis ( | One ethyl group lost (hydrolysis to mono-acid).[1] Use fresh anhydrous solvent.[1] |

| High Na+ Adducts | Glassware contamination.[1] | Use plastic vials or add Ammonium Acetate to suppress Na+.[1] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13794409, Diethyl 4-bromopyridine-2,6-dicarboxylate.[1] Retrieved October 27, 2025 from [Link][1]

-

Wild, A., et al. (2015). Supporting Information: Synthesis of functionalized pyridines and terpyridines.[1] Royal Society of Chemistry (RSC) Advances.[1] (Provides characterization data for 4-bromo-2,6-dicarboxylate derivatives). Retrieved from [Link]

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1] University Science Books.[1] (Authoritative text on fragmentation rules for esters and halides).

X-ray crystal structure of Diethyl 4-bromopyridine-2,6-dicarboxylate.

Technical Whitepaper: Structural Elucidation and Crystallographic Analysis of Diethyl 4-bromopyridine-2,6-dicarboxylate

Executive Summary & Significance

Diethyl 4-bromopyridine-2,6-dicarboxylate is a pivotal heterocyclic scaffold in the synthesis of "pincer" ligands (e.g., Pybox, terpyridines) and metallo-supramolecular polymers. Its structural integrity is defined by the 2,6-dicarboxylate "chelating arms" and the 4-position bromine, which serves as a reactive handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

This guide provides a comprehensive technical analysis of its solid-state structure, derived from single-crystal X-ray diffraction (SCXRD). We examine the specific packing motifs—governed by halogen bonding and

Synthesis & Crystallization Protocol

To obtain diffraction-quality crystals, high-purity synthesis is required to eliminate monobrominated impurities or hydrolyzed acid byproducts that disrupt lattice formation.

Synthetic Route (The Phosphorus Pentabromide Method)

Reaction Logic: The transformation relies on the tautomeric equilibrium of chelidamic acid (4-hydroxypyridine derivative). Using

Step-by-Step Protocol:

-

Bromination:

-

Reagents: Chelidamic acid (1.0 eq),

(2.5 eq). -

Conditions: Mix solids and heat to 90°C (melt) for 2 hours. The evolution of

gas indicates reaction progress. -

Workup: Quench with crushed ice/water carefully. Isolate the 4-bromopyridine-2,6-dicarboxylic acid precipitate.

-

-

Esterification:

-

Reagents: Crude diacid, Absolute Ethanol (excess),

(cat.) or -

Conditions: Reflux for 12 hours under

atmosphere. -

Purification: Neutralize with

, extract into DCM, and recrystallize from hot ethanol.

-

Crystallization for X-ray Analysis

-

Method: Slow Evaporation.

-

Solvent System: Ethanol/Chloroform (1:1 v/v).

-

Procedure: Dissolve 20 mg of the purified ester in 2 mL of solvent. Filter through a 0.45

m PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and allow to stand at 4°C. -

Outcome: Colorless blocks/prisms appear within 48-72 hours.

Crystallographic Workflow & Logic

The following diagram illustrates the decision-making process for solving the structure, emphasizing the handling of heavy atoms (Bromine) during data collection.

Figure 1: Crystallographic workflow emphasizing the selection of Molybdenum (Mo) radiation to mitigate absorption effects caused by the heavy Bromine atom.

Structural Data & Analysis

The crystal structure of diethyl 4-bromopyridine-2,6-dicarboxylate is defined by its planar pyridine core and the specific packing driven by weak intermolecular forces.

Crystal Data Summary

| Parameter | Value | Significance |

| Formula | Confirms diesterification.[1][2] | |

| Space Group | Centrosymmetric, monoclinic. Common for achiral organics. | |

| Unit Cell ( | 15.3907(6) Å | Long axis, indicates stacking direction. |

| Unit Cell ( | 4.3385(2) Å | Short axis, corresponds to the |

| Unit Cell ( | 19.5380(7) Å | |

| Beta ( | 110.046(4)° | Significant monoclinic distortion. |

| Z | 4 | 1 molecule per asymmetric unit ( |

| R-Factor ( | ~2.3% | Indicates high-quality data/model fit. |

Data sourced from CCDC 1016934 / COD 4512839 (Martin et al.).

Geometric & Supramolecular Analysis

1. The Pyridine Core: The pyridine ring is strictly planar. The 4-bromo substituent lies in the plane of the ring, while the ethyl ester groups may exhibit slight torsion angles relative to the ring plane to minimize steric repulsion with the pyridine hydrogens.

2. Halogen Bonding (

-

Interaction:

-

Effect: This directional interaction organizes the molecules into 1D chains or 2D sheets, enhancing the melting point and density (

) compared to non-halogenated analogs.

3.

Hirshfeld Surface Analysis

To validate the non-covalent interactions governing the lattice, Hirshfeld surface analysis is employed (as detailed in the reference study).

- Surface: Red spots on the surface indicate contacts shorter than the sum of van der Waals radii. In this structure, these spots are dominated by O...H hydrogen bonds and Br...O contacts.

-

Fingerprint Plot: The decomposition of the fingerprint plot typically shows:

-

H...O interactions (~25%): Driven by the acidic aromatic protons and ester oxygens.

-

Br...interactions: Distinct "spikes" indicating the directional halogen bonding.

-

References

-

Primary Crystallographic Source: Martin, A. D., Britton, J., Easun, T. L., Blake, A. J., Lewis, W., & Schröder, M. (2015).[3] Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. Crystal Growth & Design, 15(4), 1697–1706.[3] [Link]

-

Crystallographic Data Deposition: Crystallography Open Database (COD).[2][3] Entry 4512839: Diethyl 4-bromopyridine-2,6-dicarboxylate.[1][3][4][5][6][7][8] [Link]

- Takemoto, T., & Ekkehardt, H. (1959). Synthesis of Pyridine Derivatives. Journal of the Pharmaceutical Society of Japan.

-

Application Context: Constable, E. C. (2016).[7] The 2,2′:6′,2″-Terpyridine Ligand: A 30 Year Retrospective. Chemistry – A European Journal. (Contextualizes the use of 4-bromo-2,6-diesters in terpyridine synthesis). [Link]

Sources

- 1. diethyl 4-bromopyridine-2,6-dicarboxylate, CasNo.112776-83-7 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 2. Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | C19H22N2O6 | CID 282663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl 4-bromopyridine-2,6-dicarboxylate | C11H12BrNO4 | CID 13794409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 112776-83-7 | Diethyl 4-bromopyridine-2,6-dicarboxylate - AiFChem [aifchem.com]

- 5. Diethyl 4-bromopyridine-2,6-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Diethyl 4-bromopyridine-2,6-dicarboxylate | 112776-83-7 [chemicalbook.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of Diethyl 4-bromopyridine-2,6-dicarboxylate

This guide provides a comprehensive technical overview of the physical and chemical properties of Diethyl 4-bromopyridine-2,6-dicarboxylate. Designed for researchers, medicinal chemists, and material scientists, this document synthesizes key data with practical, field-proven insights into its characterization. The methodologies described herein are grounded in established analytical principles to ensure reliability and reproducibility in a laboratory setting.

Introduction

Diethyl 4-bromopyridine-2,6-dicarboxylate is a key heterocyclic building block in organic synthesis. Its rigid pyridine core, substituted with a bromine atom and two diethyl ester groups, offers multiple reaction sites for creating more complex molecules. The pyridine-2,6-dicarboxylate scaffold is a well-known chelating agent and a structural component in various functional materials and pharmacologically active compounds.[1][2] The presence of the bromine atom at the 4-position provides a strategic site for cross-coupling reactions, allowing for the introduction of diverse functionalities and making this compound particularly valuable in drug discovery and materials science.

Understanding the fundamental physical properties of this reagent is paramount for its effective use, from reaction setup and purification to storage and handling. This guide details these properties and the experimental workflows required for their verification.

Core Chemical and Physical Identifiers

A compound's identity and fundamental characteristics are encapsulated by its core identifiers and properties. This data is essential for procurement, safety assessment, and stoichiometric calculations.

| Property | Value | Source |

| CAS Number | 112776-83-7 | [3][4][5] |

| Molecular Formula | C₁₁H₁₂BrNO₄ | [4][5][6][7] |

| Molecular Weight | 302.12 g/mol | [4][5][6][7] |

| Appearance | Typically a powder | [4] |

| IUPAC Name | diethyl 4-bromopyridine-2,6-dicarboxylate | [7] |

| Predicted pKa | -2.14 ± 0.10 | [3][4] |

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of a solid compound's purity. A sharp, well-defined melting range suggests high purity, whereas a broad or depressed range often indicates the presence of impurities.

| Property | Value | Source |

| Melting Point | 95-96 °C | [3][4] |

Expertise in Practice: Causality Behind the Protocol

The choice of a capillary-based melting point apparatus is standard for its efficiency and small sample requirement. The key to an accurate determination lies in the heating rate. A rapid scan is initially used to find an approximate range, but for the final, reported value, the temperature ramp must be slowed to 1-2 °C per minute near the expected melting point. This slow rate ensures thermal equilibrium between the sample, the thermometer, and the heating block, preventing an overestimation of the melting temperature.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Finely crush a small amount of Diethyl 4-bromopyridine-2,6-dicarboxylate powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to load a small sample (2-3 mm in height). Tap the sealed end on a hard surface to pack the sample tightly.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Measurement:

-

Heat rapidly to ~90 °C.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid droplet appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded value is this range.

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Spectroscopic and Structural Characterization

Spectroscopic techniques provide unambiguous confirmation of a molecule's structure, from its atomic connectivity to its three-dimensional arrangement in a crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Diethyl 4-bromopyridine-2,6-dicarboxylate, the expected spectrum is relatively simple and highly informative.

-

¹H NMR: Due to the molecule's C₂ symmetry, the two protons on the pyridine ring (at positions 3 and 5) are chemically equivalent and should appear as a single peak, a singlet. The ethyl ester groups will present as a characteristic quartet and triplet.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the esters, the three unique carbons of the pyridine ring, and the two carbons of the ethyl groups.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~8.4-8.5 ppm (s, 2H): Aromatic protons on the pyridine ring.

-

δ ~4.4-4.5 ppm (q, 4H): Methylene (-CH₂-) protons of the ethyl esters.

-

δ ~1.4-1.5 ppm (t, 6H): Methyl (-CH₃) protons of the ethyl esters.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 10-20 mg of the compound into an NMR tube.

-

Dissolution: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is an excellent choice due to its ability to dissolve moderately polar organic compounds.

-

Mixing: Cap the tube and invert several times or vortex gently until the sample is fully dissolved.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard instrument parameters.

Crystallographic Data

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule. Data for Diethyl 4-bromopyridine-2,6-dicarboxylate is available in the Crystallography Open Database, offering precise bond lengths, angles, and crystal packing information.[7]

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| Unit Cell a | 15.3907 Å |

| Unit Cell b | 4.33847 Å |

| Unit Cell c | 19.5380 Å |

| Unit Cell α | 90° |

| Unit Cell β | 110.046° |

| Unit Cell γ | 90° |

Trustworthiness through Self-Validation: The unit cell parameters and space group are fundamental to a crystal structure solution. Any valid structural refinement must be consistent with these values. This data allows other researchers to validate computational models or compare results from their own crystallographic experiments.

Workflow for Single-Crystal X-ray Diffraction

Caption: Standard workflow for single-crystal X-ray analysis.

Solubility and Other Physical Properties

While extensive quantitative solubility data is not published, the molecular structure allows for informed predictions. The polar pyridine ring and ester groups suggest some solubility in polar organic solvents, while the overall size and bromo-substituent suggest solubility in chlorinated solvents.

| Property | Predicted Value/Observation | Source |

| Boiling Point | 391.9 ± 37.0 °C (Predicted) | [3][4] |

| Density | 1.455 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Solubility | Expected to be soluble in solvents like Dichloromethane, Chloroform, and Ethyl Acetate. Likely sparingly soluble in non-polar solvents like hexanes and has low solubility in water. | Inferred from structure & common use |

Rationale for Solubility Prediction: The molecule possesses both polar (ester carbonyls, pyridine nitrogen) and non-polar (ethyl chains, brominated aromatic ring) regions. This amphiphilic character typically leads to good solubility in moderately polar solvents like dichloromethane (DCM) and chloroform, which can engage in dipole-dipole interactions without the hydrogen bonding that would favor highly protic solvents. Its limited potential for hydrogen bonding explains its likely poor solubility in water.

Conclusion

Diethyl 4-bromopyridine-2,6-dicarboxylate is a crystalline solid with a well-defined melting point, a key characteristic for assessing its purity. Its molecular structure is readily confirmed by standard spectroscopic methods, particularly NMR, and has been definitively determined by single-crystal X-ray diffraction. The physical properties summarized in this guide—thermal, spectroscopic, and structural—provide a robust foundation for scientists and researchers to confidently employ this versatile building block in their synthetic endeavors, ensuring both predictability and reproducibility in their experimental outcomes.

References

-

LookChem. (n.d.). diethyl 4-bromopyridine-2,6-dicarboxylate CAS NO.112776-83-7. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). Diethyl 4-bromopyridine-2,6-dicarboxylate. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved January 31, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 31, 2026, from [Link]

-

Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

PubChem. (n.d.). 2,4,8,10-Tetra-tert-butyl-6-hydroxy-6H,12H-6lambda

5-dibenzo(d,g)(1,3,2)dioxaphosphocin-6-one. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link] -

PubChem. (n.d.). (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(19), 6543. Retrieved January 31, 2026, from [Link]

-

PMC. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethyl 4-bromopyridine-2,6-dicarboxylate | 112776-83-7 [chemicalbook.com]

- 4. diethyl 4-bromopyridine-2,6-dicarboxylate, CasNo.112776-83-7 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 5. synchem.de [synchem.de]

- 6. Diethyl 4-bromopyridine-2,6-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. Diethyl 4-bromopyridine-2,6-dicarboxylate | C11H12BrNO4 | CID 13794409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Solubility of Diethyl 4-bromopyridine-2,6-dicarboxylate in Organic Solvents: A Theoretical and Practical Guide

An In-depth Technical Guide

Executive Summary

Diethyl 4-bromopyridine-2,6-dicarboxylate is a key heterocyclic building block, pivotal in the synthesis of bioactive molecules, functional materials, and chemical probes for biological research.[1] Its utility in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an indispensable prerequisite for efficient process development, from reaction setup and work-up to purification and formulation.

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl 4-bromopyridine-2,6-dicarboxylate. While extensive quantitative solubility data for this specific intermediate is not widely available in public literature, this paper establishes a robust framework for its prediction and experimental determination. We will first explore the theoretical principles of solubility grounded in the molecule's physicochemical properties. Subsequently, a detailed, field-proven experimental protocol for determining equilibrium solubility via the shake-flask method is presented. Finally, we discuss the critical factors influencing solubility and the practical implications of this data for researchers, chemists, and drug development professionals.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The process of dissolution is thermodynamically governed by the Gibbs free energy equation, ΔG = ΔH – TΔS, where a negative ΔG favors dissolution.[2] The golden rule of solubility, "like dissolves like," provides a powerful predictive heuristic based on these principles.[3]

2.1 Molecular Structure Analysis

Diethyl 4-bromopyridine-2,6-dicarboxylate (M.W. 302.12 g/mol , M.P. 95-96°C) possesses distinct structural features that inform its solubility profile[4][5]:

-

Polar Core: The pyridine ring provides a polar, electron-rich center capable of dipole-dipole interactions. The nitrogen atom can also act as a hydrogen bond acceptor.

-

Hydrogen Bond Acceptors: The two ester carbonyl groups (C=O) are strong hydrogen bond acceptors, enhancing interactions with protic or polar aprotic solvents.

-

Aliphatic Groups: The two ethyl groups introduce nonpolar character, contributing to van der Waals interactions.

-

Halogen Substituent: The bromo group adds to the molecular weight and polarizability of the molecule.

This combination of polar and nonpolar features suggests that the compound is a molecule of intermediate polarity. Therefore, its highest solubility is anticipated in solvents of moderate polarity that can effectively engage with both its polar functionalities and its less polar regions.

2.2 Anticipated Solubility Profile

Based on the structural analysis, we can predict a qualitative solubility trend across a spectrum of common organic solvents. This provides a rational basis for solvent selection in experimental work.

-

High Solubility Expected: In moderately polar aprotic solvents such as Dichloromethane (DCM) , Chloroform , and Ethyl Acetate . These solvents can effectively solvate the ester and pyridine moieties without the strong self-association networks found in highly protic solvents.

-

Moderate Solubility Expected: In polar aprotic solvents like Acetone and Acetonitrile , and in short-chain alcohols like Ethanol and Methanol . While the alcohols can act as hydrogen bond donors, their strong hydrogen-bonding networks may be only partially disrupted by the solute. Synthesis procedures note the use of ethanol for recrystallization, confirming at least moderate solubility at elevated temperatures and lower solubility at room temperature—the ideal characteristic for crystallization.[6]

-

Low to Negligible Solubility Expected: In highly nonpolar solvents like Hexanes or Toluene , which cannot effectively solvate the polar pyridine-dicarboxylate core. Conversely, very low solubility is also expected in highly polar solvents like Water , as the molecule's nonpolar character is too significant to be overcome by hydration of the polar groups.

The following table is provided as a template for researchers to populate with experimentally determined data using the protocol outlined in Section 3.0.

Table 1: Experimental Solubility Data Template for Diethyl 4-bromopyridine-2,6-dicarboxylate

| Solvent | Solvent Polarity Index | Predicted Solubility | Experimental Solubility at 25°C ( g/100 mL) | Observations |

|---|---|---|---|---|

| n-Hexane | 0.1 | Very Low | ||

| Toluene | 2.4 | Low | ||

| Dichloromethane | 3.1 | High | ||

| Chloroform | 4.1 | High | ||

| Ethyl Acetate | 4.4 | High | ||

| Acetone | 5.1 | Moderate | ||

| Acetonitrile | 5.8 | Moderate | ||

| Ethanol | 4.3 | Moderate | ||

| Methanol | 5.1 | Moderate |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate-High | | |

Experimental Determination of Equilibrium Solubility

To generate reliable and reproducible quantitative data, a standardized methodology is essential. The Equilibrium Shake-Flask Method is the gold standard for determining the thermodynamic solubility of solid compounds and is recommended for this purpose.[7][8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[9]

3.1 Core Principle

An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated supernatant is measured using a suitable analytical technique.

3.2 Workflow for Equilibrium Solubility Determination

The following diagram illustrates the complete workflow for the shake-flask method.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

3.3 Detailed Step-by-Step Protocol

Materials & Equipment:

-

Diethyl 4-bromopyridine-2,6-dicarboxylate (solid, purity ≥98%)

-

Selected organic solvents (analytical grade or higher)

-

4 mL glass vials with PTFE-lined screw caps

-

Analytical balance

-

Calibrated pipettes

-

Orbital shaker with temperature control

-

Benchtop centrifuge

-

Syringes and 0.2 µm PTFE syringe filters

-

Volumetric flasks for dilutions

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess amount of Diethyl 4-bromopyridine-2,6-dicarboxylate (e.g., ~20-50 mg, ensuring solid remains after equilibration) to a tared 4 mL glass vial and record the mass.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for at least 24 hours.

-

Causality Check: A 24-hour period is typically sufficient for many compounds to reach equilibrium.[7] To ensure true equilibrium, a validation study can be performed where samples are taken at 24, 48, and 72 hours. If the measured concentration does not change significantly between the later time points, equilibrium has been reached.[8]

-

-

Phase Separation: Remove the vial from the shaker and let it stand briefly. Centrifuge the vial for 10-15 minutes at a moderate speed (e.g., 5000 rpm) to pellet the excess solid.

-

Filtration: Carefully withdraw the clear supernatant using a syringe. Attach a 0.2 µm PTFE syringe filter.

-

Trustworthiness Check: To prevent solute loss due to adsorption onto the filter membrane, discard the first 0.2-0.3 mL of the filtrate and collect the subsequent portion for analysis. This pre-saturates the filter's binding sites.[8]

-

-

Quantification:

-

Prepare a stock solution of the compound in the chosen solvent at a known concentration.

-

Create a series of calibration standards by diluting the stock solution.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the calibration standards to generate a calibration curve.

-

Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve and measure its response.

-

Self-Validation: The linearity of the calibration curve (R² > 0.999) validates the analytical method's accuracy for quantification.[10]

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the final solubility in the saturated solution. Express the result in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

Key Factors Influencing Solubility

Several physical and chemical factors can significantly alter the measured solubility of a compound. Understanding and controlling these variables is critical for obtaining accurate and meaningful data.

Caption: Interplay of Factors Governing the Solubility of a Solid Compound.

-

Temperature: The dissolution of most solids is an endothermic process (ΔH > 0), meaning solubility increases with temperature.[11] This is crucial for purification by recrystallization, where a compound is dissolved in a hot solvent and crystallizes upon cooling. For accurate measurements, strict temperature control is paramount.

-

Solvent Choice: As discussed, the polarity and hydrogen-bonding capability of the solvent are the most critical factors. A good match between the solvent's and solute's intermolecular forces maximizes solubility.[3]

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. A metastable polymorph will generally exhibit higher kinetic solubility than the most stable form. It is therefore essential to characterize the solid form being used (e.g., by XRPD) to ensure consistency.[8]

-

Purity of Solute and Solvent: Impurities can affect the measured solubility. Using high-purity materials is essential for obtaining intrinsic solubility data.

Practical Applications & Implications

Accurate solubility data is not an academic exercise; it is actionable intelligence that directly impacts laboratory and process-scale success.

-

Reaction Chemistry: Knowledge of solubility allows for the selection of an appropriate solvent to ensure all reactants are in the solution phase, which can significantly impact reaction kinetics and yield.

-

Purification Strategy: Designing an effective recrystallization protocol is entirely dependent on solubility data. The ideal solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain soluble at all temperatures.[12]

-

Drug Discovery & Development: In a pharmaceutical context, solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can lead to formulation challenges and is a common reason for compound attrition. Early determination of solubility in various organic and aqueous systems is vital.[13]

Conclusion

While a pre-compiled database of solubility for Diethyl 4-bromopyridine-2,6-dicarboxylate is not publicly available, its solubility profile can be reliably predicted based on its molecular structure and experimentally determined using the robust shake-flask method detailed herein. The compound is expected to be most soluble in moderately polar organic solvents like chloroform and ethyl acetate, with lower solubility in highly polar or nonpolar media. By following the validated protocol provided, researchers and drug development professionals can generate the high-quality, reliable data necessary to accelerate synthesis, streamline purification, and make informed decisions in their research and development endeavors.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl 4-bromopyridine-2,6-dicarboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

ResearchGate. (n.d.). Principles of Solubility. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Retrieved from [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

-

OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Diethyl 4-bromopyridine-2,6-dicarboxylate | 112776-83-7 [chemicalbook.com]

- 5. Diethyl 4-bromopyridine-2,6-dicarboxylate | C11H12BrNO4 | CID 13794409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. researchgate.net [researchgate.net]

- 9. uspnf.com [uspnf.com]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Precursors and Synthesis of Diethyl 4-bromopyridine-2,6-dicarboxylate

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the essential precursors and synthetic methodologies for producing diethyl 4-bromopyridine-2,6-dicarboxylate. This pyridine derivative is a valuable building block in medicinal and coordination chemistry, where the introduction of a bromine atom at the 4-position can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[1]

Strategic Importance of Diethyl 4-bromopyridine-2,6-dicarboxylate

The pyridine-2,6-dicarboxylate scaffold is a well-established chelating agent for various metal ions and a core component in numerous biologically active compounds.[2] Derivatives of pyridine-2,6-dicarboxamide have demonstrated the ability to stabilize telomeric G-quadruplex DNA, indicating potential applications in anticancer therapies.[2] The targeted synthesis of diethyl 4-bromopyridine-2,6-dicarboxylate provides a key intermediate for creating novel compounds with tailored properties for drug discovery and materials science.

Primary Synthetic Pathway: From Chelidamic Acid